N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-(4-tert-butylbenzenesulfonamido)acetamide is a synthetic acetamide derivative characterized by a benzodioxole moiety and a 4-tert-butylbenzenesulfonamide substituent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-19(2,3)13-4-7-15(8-5-13)27(23,24)20-11-18(22)21-14-6-9-16-17(10-14)26-12-25-16/h4-10,20H,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUCNZXTWSNCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring and the tert-butylphenyl sulfonamide. The key steps include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation: The tert-butylphenyl sulfonamide is synthesized by reacting tert-butylphenylamine with sulfonyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the sulfonamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of polymers and advanced materials.
Biological Studies: It can serve as a probe for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(4-TERT-BUTYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a core acetamide structure with derivatives reported in patent literature. Below is a structural and functional comparison with key analogs:
Structural Features
Functional Implications
Benzodioxole vs. In contrast, quinoline-based analogs (Patent ) may exhibit stronger π-π stacking interactions due to their planar heterocyclic structure.
Substituent Effects: The 4-tert-butylbenzenesulfonamide group introduces steric bulk, which could improve binding specificity but reduce solubility relative to smaller substituents like methoxy or chloro groups in benzothiazole derivatives .
Biological Activity (Inferred): Quinoline derivatives in Patent are likely designed for kinase inhibition (given their similarity to known kinase inhibitors), while benzothiazole analogs (Patent ) may target microbial or inflammatory pathways. The target compound’s benzodioxole and sulfonamide groups suggest possible CNS or protease-targeting applications, though explicit data is unavailable.
Research Findings and Limitations
- Data Gaps : The provided evidence lacks quantitative data (e.g., IC50, solubility, toxicity), limiting the comparison to structural and inferred functional differences.
- Patent Trends : Both patents emphasize substituent diversification to optimize pharmacokinetic properties, aligning with the target compound’s design rationale.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-(4-tert-butylbenzenesulfonamido)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound contains a benzodioxole moiety, which is often associated with various bioactive molecules, and a sulfonamide group that may play a crucial role in its pharmacological effects.
Chemical Structure
The molecular formula for this compound is . The structural representation can be summarized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1,3-benzodioxole with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents to prevent hydrolysis and ensure high yields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which may lead to various therapeutic effects.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties , particularly in targeting glucose-starved tumor cells. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain kinases, which play critical roles in cell signaling and proliferation.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives of benzodioxole compounds, including this compound. The results indicated that modifications to the benzodioxole structure significantly enhanced anticancer activity against MCF-7 and HeLa cell lines.
- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and carbonic anhydrase. The study utilized kinetic assays to measure enzyme activity in the presence of varying concentrations of the compound, revealing a competitive inhibition pattern.
Q & A
Q. What are the critical steps and challenges in synthesizing N-(2H-1,3-Benzodioxol-5-yl)-2-(4-tert-butylbenzenesulfonamido)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Preparation of the benzodioxole intermediate.
Sulfonylation of the acetamide group with 4-tert-butylbenzenesulfonyl chloride.
Thiol- or sulfur-based coupling reactions to link the benzodioxole and sulfonamide moieties .
Key challenges include controlling reaction conditions (temperature, pH, solvent polarity) to avoid side reactions and optimizing yields. High-performance liquid chromatography (HPLC) is recommended to monitor reaction progress and purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., benzodioxole aromatic protons at δ 6.5–7.0 ppm, tert-butyl group at δ 1.3 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., molecular ion peak at m/z ~450–500) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Perform accelerated stability studies at different pH levels (e.g., pH 2–10) and temperatures (25–60°C).
- Use UV-visible spectroscopy to track degradation (e.g., absorbance shifts at λ ~270 nm for benzodioxole) .
- Monitor byproducts via thin-layer chromatography (TLC) or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonamide coupling efficiency .
- Catalysis : Explore palladium or copper catalysts for sulfur-based coupling steps .
- Continuous Flow Reactors : Improve yield consistency and reduce reaction time compared to batch methods .
Q. What strategies are recommended to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (e.g., COSY, HSQC) : Resolve overlapping signals (e.g., benzodioxole vs. sulfonamide protons) .
- X-ray Crystallography : Validate ambiguous stereochemistry or regiochemistry .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl vs. methoxy-substituted analogs) .
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential biological activity?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase or kinase assays) to link functional groups (e.g., benzodioxole’s electron-rich ring) to activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurotransmitter receptors .
- Analog Synthesis : Modify substituents (e.g., tert-butyl to isopropyl) and compare bioactivity .
Q. What experimental approaches are used to analyze the compound’s reactivity with common biochemical reagents?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., thiols) or electrophiles under controlled pH .
- Trapping Experiments : Use LC-MS to identify transient intermediates (e.g., sulfenic acid derivatives) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition pathways .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported yields from different synthesis protocols?
- Methodological Answer :
- Replicate Key Steps : Test variables like reaction time, solvent purity, and inert atmosphere conditions .
- Statistical Design (DoE) : Use factorial experiments to identify critical parameters (e.g., temperature > solvent choice) .
- Purity Calibration : Standardize HPLC or NMR quantification methods across labs .
Q. What methods validate the compound’s proposed mechanism of action in biological systems?
- Methodological Answer :
- Knockout/Inhibition Studies : Use CRISPR or siRNA to silence suspected targets (e.g., inflammatory kinases) and observe activity changes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors .
- Metabolomic Profiling : Track downstream metabolites via LC-MS to map pathways .
Structural and Computational Analysis
Q. How can computational tools predict the compound’s conformational stability and interaction motifs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy-minimized structures and electron density maps (e.g., benzodioxole’s π-π stacking potential) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and protein-ligand dynamics .
- QSAR Models : Corrogate substituent effects (e.g., tert-butyl’s steric impact) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
